molecular formula C20H22N4O4 B4540654 N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide

N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide

Cat. No. B4540654
M. Wt: 382.4 g/mol
InChI Key: DYGRKKGUJBXSKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide involves multi-step organic reactions, including chlorination, condensation, hydrolysis, and further condensation reactions. Such synthetic pathways aim for high yields, simple operations, easy separation, and purification suitable for large-scale industrial production. One noted synthesis pathway achieves a compound yield of up to 75.2% (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of related compounds exhibits diverse coordination modes, as revealed by X-ray structure determinations. These structures often feature strongly bent coordination modes around central atoms, indicative of the complex structural arrangements possible with such diamide compounds (Runte, Priermeier, & Anwander, 1996).

Chemical Reactions and Properties

Chemical properties of N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide derivatives include reactions that highlight their versatility in forming complex molecules. These reactions are essential for the development of materials with specific functionalities, such as electrochromic properties, indicating a wide range of potential applications in electronic devices (Hsiao, Teng, & Kung, 2015).

Physical Properties Analysis

The physical properties of similar compounds, like poly(amide-imide)s containing related diamine units, show a range of glass-transition temperatures and high thermal stability, which are crucial for their applications in high-performance materials. These materials can be solution-cast into tough, flexible polymer films, demonstrating their practical utility in creating durable and stable products (Wang & Hsiao, 2010).

Chemical Properties Analysis

Chemical properties of compounds structurally related to N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide involve their reactivity and interactions, which are pivotal in synthesizing novel materials. For instance, the preparation and characterization of new electrochromic poly(amide-imide)s indicate the significant potential of these compounds in developing advanced materials with desirable electrochemical and electrochromic stability, showing deep color changes upon oxidation (Hsiao, Liou, & Wang, 2009).

properties

IUPAC Name

N,N'-bis(3-carbamoylphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c21-19(27)13-5-3-7-15(11-13)23-17(25)9-1-2-10-18(26)24-16-8-4-6-14(12-16)20(22)28/h3-8,11-12H,1-2,9-10H2,(H2,21,27)(H2,22,28)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGRKKGUJBXSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-carbamoylphenyl)hexanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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